(4-Phenylbutan-2-yl)(propan-2-yl)amine
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Overview
Description
(4-Phenylbutan-2-yl)(propan-2-yl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine characterized by a phenyl group attached to a butane chain, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutan-2-yl)(propan-2-yl)amine typically involves the reaction of 4-phenylbutan-2-one with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylbutan-2-yl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
(4-Phenylbutan-2-yl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Phenylbutan-2-yl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylbutan-2-yl)amine: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
(4-Phenylbutan-2-yl)(methyl)amine: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
(4-Phenylbutan-2-yl)(ethyl)amine:
Uniqueness
(4-Phenylbutan-2-yl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and specialized applications.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-phenyl-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)14-12(3)9-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
TVRDURQSCJHQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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